5-Bromo-6-methyl-1H-indazol-3-amine
CAS No.:
Cat. No.: VC13685537
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrN3 |
|---|---|
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 5-bromo-6-methyl-1H-indazol-3-amine |
| Standard InChI | InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H3,10,11,12) |
| Standard InChI Key | IWHJNCHTNOAFMY-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1Br)C(=NN2)N |
| Canonical SMILES | CC1=CC2=C(C=C1Br)C(=NN2)N |
Introduction
Chemical Properties and Structural Characteristics
Molecular and Physical Properties
The compound has a molecular formula of C₈H₈BrN₃ and a molecular weight of 226.07 g/mol . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not explicitly reported | |
| Density | 1.867 ± 0.06 g/cm³ (predicted) | |
| Solubility | Soluble in DMSO, methanol | |
| Storage Conditions | 4–8°C, inert atmosphere | |
| pKa | ~13 (predicted) |
The amine group at the 3-position contributes to its basicity, while the bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions .
Spectral Data
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¹H NMR (DMSO-d₆): δ 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), 5.33 (s, 2H, NH₂) .
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¹³C NMR: Peaks at δ 108.61, 138.23, and 214.30 confirm the indazole core and substituents .
Synthesis and Optimization
Primary Synthetic Routes
The most common synthesis involves cyclocondensation of 2-fluorobenzonitrile derivatives with hydrazine hydrate:
Alternative Methods
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Suzuki Coupling: Pd-catalyzed coupling of boronic esters with bromoindazoles introduces aryl/heteroaryl groups at the 5-position .
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Bromination: Direct bromination of 6-methyl-1H-indazol-3-amine using N-bromosuccinimide (NBS) achieves regioselective substitution .
Biological Activity and Applications
Anticancer Properties
5-Bromo-6-methyl-1H-indazol-3-amine derivatives exhibit potent activity against cancer cell lines:
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Mechanistic Insights:
Industrial and Research Applications
Pharmaceutical Intermediates
Material Science
Functionalization with π-conjugated groups enables applications in organic semiconductors .
Future Directions
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